2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide
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Overview
Description
2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide is a complex organic compound with the molecular formula C14H14N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by the introduction of methoxy and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation may produce quinone-like structures.
Scientific Research Applications
2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(4-methyl-3-nitrophenyl)benzylamine
- 2-hydroxy-N-(2-methoxy-5-nitrophenyl)benzylamine
- 2-hydroxy-N-(2-methyl-5-nitrophenyl)benzylamine
Uniqueness
Compared to similar compounds, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide stands out due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C14H11N3O7 |
---|---|
Molecular Weight |
333.25 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O7/c1-24-13-7-9(17(22)23)2-4-11(13)15-14(19)10-6-8(16(20)21)3-5-12(10)18/h2-7,18H,1H3,(H,15,19) |
InChI Key |
ZHGJCDMFXFJTBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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